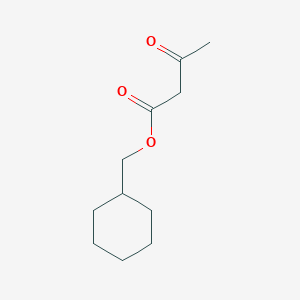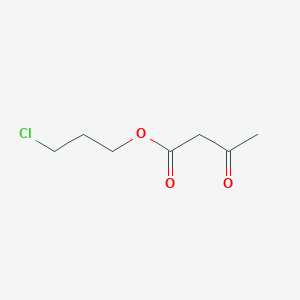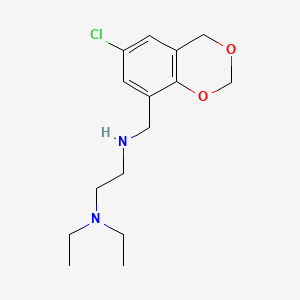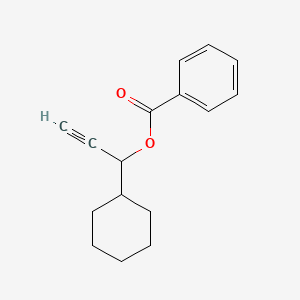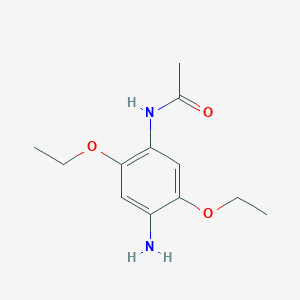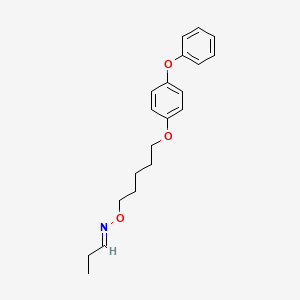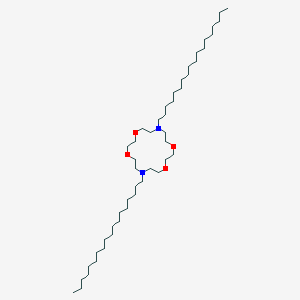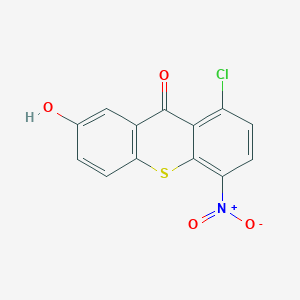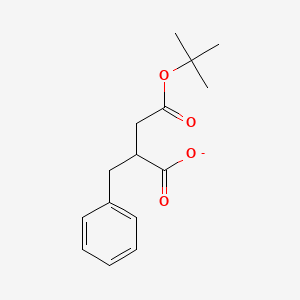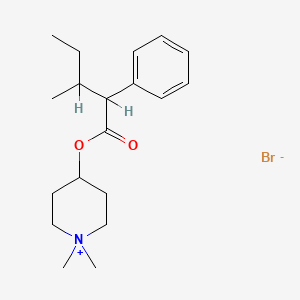![molecular formula C8H8Cl2O2S B3044735 [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE CAS No. 10038-09-2](/img/structure/B3044735.png)
[[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE: is an organic compound with the molecular formula C8H8Cl2O2S. It is a derivative of benzene, where a dichloromethyl group and a sulfonylmethyl group are attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: One common method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride.
Phosphorus Oxychloride Method: Another method uses phosphorus oxychloride in place of phosphorus pentachloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid, resulting in the formation of benzenesulfonyl chloride, which can then be further reacted to produce [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE.
Industrial Production Methods: Industrial production typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Electrophilic Aromatic Substitution: [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Nucleophilic Substitution: The dichloromethyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed depend on the specific reactions and conditions. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation can produce sulfonic acids .
科学研究应用
Chemistry:
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmaceutical applications, including as intermediates in the synthesis of active pharmaceutical ingredients.
Industry:
作用机制
The mechanism of action of [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE primarily involves electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form a positively charged intermediate (benzenonium ion). This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted product .
相似化合物的比较
- **[(CHLOROMETHYL)SULFONYL]METHYL]BENZENE
- **[(TRICHLOROMETHYL)SULFONYL]METHYL]BENZENE
- **[(DIBROMOMETHYL)SULFONYL]METHYL]BENZENE
Comparison:
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
10038-09-2 |
|---|---|
分子式 |
C8H8Cl2O2S |
分子量 |
239.12 g/mol |
IUPAC 名称 |
dichloromethylsulfonylmethylbenzene |
InChI |
InChI=1S/C8H8Cl2O2S/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI 键 |
OEQLHHCZXUIWJK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(Cl)Cl |
Key on ui other cas no. |
10038-09-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


